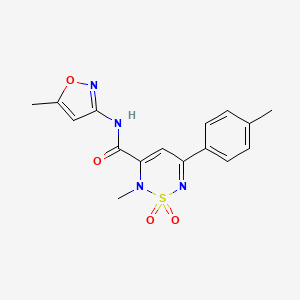![molecular formula C15H15BrN2O3S2 B4854140 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4854140.png)
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine, also known as BTPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTPP is a piperazine derivative that has a unique molecular structure, making it an interesting subject for research.
Wirkmechanismus
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is believed to act as a modulator of certain neurotransmitter receptors in the brain, including the serotonin receptor and the dopamine receptor. By modulating these receptors, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine may have an impact on various physiological and biochemical processes in the body, including mood, cognition, and motor function. The exact mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in the body. In animal studies, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been shown to enhance the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in mood regulation and motor function. 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has several advantages as a research compound, including its unique molecular structure, which makes it an interesting subject for study. 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is also relatively easy to synthesize and purify, making it a viable compound for research. However, there are also limitations to using 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine. One area of interest is the development of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. Further research is needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine and its potential therapeutic applications. Another area of interest is the use of 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine as a research tool to study the role of certain neurotransmitters in the brain and to develop new treatments for neurological disorders. Overall, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine is a promising compound for research, and further study is needed to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been used to study the mechanism of action of certain drugs and to develop new drugs with improved efficacy and safety. In neuroscience, 1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine has been used to study the role of certain neurotransmitters in the brain and to develop new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-bromothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S2/c16-12-10-14(22-11-12)15(19)17-6-8-18(9-7-17)23(20,21)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRBVAFYDAPLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CS2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-2-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4854073.png)
![N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4854080.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)

![methyl 4-[5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4854110.png)
![8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B4854117.png)
![N-(sec-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4854124.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B4854137.png)
![2-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4854147.png)

![N-allyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4854152.png)